molecular formula C7H12O3 B2784642 3-Methoxyoxane-3-carbaldehyde CAS No. 1781544-51-1

3-Methoxyoxane-3-carbaldehyde

Cat. No.: B2784642
CAS No.: 1781544-51-1
M. Wt: 144.17
InChI Key: ZZKJRUTXPYKBRX-UHFFFAOYSA-N
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Description

3-Methoxyoxane-3-carbaldehyde is an organic compound with the molecular formula C7H12O3. It is a derivative of oxane, featuring a methoxy group and an aldehyde group attached to the third carbon of the oxane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

3-Methoxyoxane-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.

Future Directions

While specific future directions for “3-Methoxyoxane-3-carbaldehyde” are not mentioned in the available literature, research into similar compounds suggests potential applications in various fields, including medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyoxane-3-carbaldehyde typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Formylation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like phosphorus oxychloride and dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Methoxyoxane-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: 3-Methoxyoxane-3-carboxylic acid.

    Reduction: 3-Methoxyoxane-3-methanol.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methoxyoxane-3-carbaldehyde depends on its specific application. In general, its reactivity is influenced by the presence of the methoxy and aldehyde groups, which can participate in various chemical reactions. The molecular targets and pathways involved will vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyoxane-3-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-Methoxyoxane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-Methoxyoxane-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.

Uniqueness

3-Methoxyoxane-3-carbaldehyde is unique due to the combination of its methoxy and aldehyde groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

3-methoxyoxane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(5-8)3-2-4-10-6-7/h5H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKJRUTXPYKBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCOC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781544-51-1
Record name 3-methoxyoxane-3-carbaldehyde
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